molecular formula C16H23NOS B4890238 N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide

N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide

Cat. No. B4890238
M. Wt: 277.4 g/mol
InChI Key: NHEOCNNUOFVQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide is an organic compound that belongs to the class of amides. It is an important compound in the field of medicinal chemistry due to its potential applications as a drug molecule. The compound has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide involves the inhibition of the cyclooxygenase (COX) enzyme. COX is responsible for the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, this compound reduces inflammation and pain. The compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce tumor growth and induce apoptosis in cancer cells. The compound has a low toxicity profile, and it does not exhibit any significant adverse effects on the liver or kidney function.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide is a useful compound for laboratory experiments due to its potential applications in medicinal chemistry. Its synthesis method is relatively simple, and it can be obtained in high yields and purity. The compound has a low toxicity profile, which makes it safe for use in animal models. However, its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets.

Future Directions

There are several future directions for the study of N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide. One potential application is its use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy in vivo and to optimize its dosing regimen. Another potential application is its use as an anti-inflammatory and analgesic agent for the treatment of chronic pain. Further studies are needed to determine its safety and efficacy in humans. Additionally, the compound could be modified to improve its pharmacokinetic properties and increase its potency against its molecular targets.

Synthesis Methods

The synthesis of N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide involves the reaction of cyclohexylamine with 4-methylbenzenethiol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 3-chloropropanoic acid to yield this compound. This synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. The compound has been tested against various cancer cell lines, and it has shown promising results in inhibiting their growth and proliferation.

properties

IUPAC Name

N-cyclohexyl-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c1-13-7-9-15(10-8-13)19-12-11-16(18)17-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEOCNNUOFVQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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